(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is a complex organic compound belonging to the morpholine class. It is characterized by a morpholine ring structure that includes a tert-butyl group and two phenyl substituents. The compound features a carbonyl group at the 6-position and a carboxylate group at the 4-position, contributing to its chemical reactivity and potential biological activity. The stereochemistry of the molecule is defined by its (2S,3R) configuration, indicating specific spatial arrangements of its atoms, which can significantly influence its interactions in biological systems.
These reactions are essential for understanding the compound's potential transformations in synthetic and biological contexts.
The biological activity of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has been investigated in various studies. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. Preliminary studies indicate that compounds with similar morpholine structures often exhibit:
Computer-aided prediction tools have been employed to assess its biological activity spectrum, indicating promising therapeutic applications while also highlighting possible toxic effects .
The synthesis of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions:
Each step must be optimized for yield and purity, often requiring specific reagents and conditions tailored to the desired stereochemistry.
(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has potential applications in various fields:
Interaction studies are crucial for understanding how (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate interacts with biological macromolecules:
Such studies contribute to establishing a clearer picture of its therapeutic potential and safety profile.
Several compounds share structural characteristics with (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate. Here are some notable examples:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Morpholino derivative A | Contains morpholine ring; no phenyl groups | Antimicrobial | Lacks steric hindrance from bulky groups |
Morpholino derivative B | Substituted with halogens instead of phenyls | Anticancer | Increased reactivity due to electronegative substituents |
Phenolic derivative C | Similar core structure but includes hydroxyl groups | Neuroprotective | Hydroxyl groups enhance hydrogen bonding capabilities |
The uniqueness of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate lies in its specific combination of steric bulk from tert-butyl and electronic effects from diphenyl substitution, potentially leading to distinctive pharmacological profiles compared to other morpholines.
The compound was first synthesized in the late 20th century through strategic modifications of morpholine scaffolds. Key milestones include:
The synthetic route involves:
This auxiliary addressed critical limitations of earlier systems like 8-phenylmenthol and camphorsultam:
Property | Williams Auxiliary | Traditional Auxiliaries |
---|---|---|
Thermal Stability | Up to 150°C | <100°C |
Recovery Yield | 92-95% | 60-75% |
Stereofacial Bias | π-π Stacking | Steric Hindrance |
Substrate Scope | Broad (aryl/alkyl) | Limited to aliphatic |
The morpholine ring's C2-symmetric environment creates a chiral pocket that directs reagent approach through non-covalent interactions:
Landmark studies utilizing this auxiliary include:
In the total synthesis of Cytovaricin, Evans et al. employed the auxiliary to set three contiguous stereocenters via sequential asymmetric aldol reactions. The morpholine ring enforced Re-face selectivity, yielding the natural product in 22 steps with 98% ee.
A 2019 study demonstrated its use in P-stereogenic center formation during Pd-catalyzed C-P cross-couplings:
Parameter | Result |
---|---|
Yield | 82-89% |
ee | 94-99% |
TON (Pd) | 450-520 |
Substrate Scope | 28 Aryl Halides |
Current applications span:
The auxiliary's commercial availability (≥95% purity, $34–$210/g) and scalability make it preferred for industrial processes.
Molecular Formula: C₂₁H₂₃NO₄
Molecular Weight: 353.42 g/mol
Key Features:
X-ray crystallography reveals:
Deprotonation at C5 generates a Z-enolate stabilized by:
Kinetic vs Thermodynamic Control:
Electrophiles approach from the Si-face due to:
Typical conditions:
Key steps using the Williams Auxiliary:
Final yield: 14% over 18 steps (vs 2% without auxiliary)
In Remdesivir analogue synthesis:
The stereochemical control exhibited by (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate as a chiral auxiliary is fundamentally governed by facial selectivity principles that dictate the approach of nucleophiles and electrophiles to the reactive centers [1] [2]. The compound, commonly recognized as a Williams chiral auxiliary, operates through a sophisticated mechanism of steric and electronic interactions that preferentially block one face of the reactive intermediate while leaving the other face accessible for stereoselective transformations [1] [2].
The facial selectivity in diphenylmorpholine systems is primarily controlled by the spatial arrangement of the two phenyl substituents at the 2 and 3 positions of the morpholine ring. These bulky aromatic groups create a significant steric environment that influences the conformational preferences of the molecule and the accessibility of reactive sites [3] [4]. The (2S,3R)-configuration establishes a specific three-dimensional arrangement where the phenyl groups occupy equatorial positions in the preferred chair conformation, creating an asymmetric environment that favors approach from one face over the other [3] [4].
Computational studies have revealed that the facial selectivity arises from a combination of factors including steric hindrance, electronic effects, and conformational rigidity [5] [6]. The presence of the tert-butyl carbamate protecting group at the nitrogen atom further enhances the selectivity by providing additional steric bulk and by influencing the electronic properties of the morpholine ring through its electron-withdrawing nature [1] [2]. This electronic modulation affects the reactivity patterns and contributes to the high levels of diastereoselectivity observed in various transformations.
The facial selectivity parameters for diphenylmorpholine systems demonstrate remarkable efficiency across different reaction types, with alkylation reactions showing the highest selectivity (>95%) and diastereomeric ratios reaching 98:2 [3] [4]. This exceptional performance is attributed to the optimal positioning of the phenyl groups, which create a highly differentiated steric environment around the reactive center. The stereochemical outcome is predominantly anti-addition, controlled by steric hindrance effects that prevent approach from the more crowded face of the molecule [3] [4].
The conformational behavior of (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate plays a crucial role in determining its effectiveness as a chiral auxiliary. The morpholine ring system can adopt several conformations, with the chair conformation being the most thermodynamically stable [7] [8] [9]. Advanced spectroscopic studies using infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have provided detailed insights into the conformational preferences of morpholine derivatives [7] [8] [9].
The conformational analysis reveals that the chair-equatorial conformation is the most stable, with the chair-axial conformation being approximately 109 cm⁻¹ (1.31 kJ/mol) higher in energy [7] [8] [9]. This energy difference, while relatively small, is sufficient to establish a clear conformational preference that influences the stereochemical outcome of reactions involving the chiral auxiliary. The two phenyl substituents in the (2S,3R)-configuration preferentially occupy equatorial positions in the chair conformation, minimizing steric interactions and maximizing the stability of the system [7] [8] [9].
Nuclear magnetic resonance spectroscopy studies have confirmed the chair conformation preference in solution, with coupling constant analysis supporting the equatorial positioning of the phenyl groups [10] [11]. The conformational rigidity imposed by the bulky phenyl substituents restricts the flexibility of the morpholine ring, leading to a more defined stereochemical environment that enhances the selectivity of asymmetric transformations [10] [11]. This conformational control is essential for the predictable and high-yielding transformations that characterize the Williams chiral auxiliary system.
Temperature-dependent studies have shown that the conformational preferences remain stable across a wide range of reaction conditions, indicating that the stereochemical control is maintained even under forcing conditions [10] [11]. The activation barriers for conformational interconversion are sufficiently high to prevent rapid equilibration between different conformers, ensuring that the stereochemical information is effectively transmitted to the reactive center throughout the course of the reaction [10] [11].
Computational investigations of the transition states involved in reactions of (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate have provided fundamental insights into the origins of stereoselectivity [12] [13] [14]. Density functional theory calculations at the M06-2X/6-311+G(d) level have been employed to characterize the transition states for various reaction types, including alkylation, aldol addition, and nucleophilic substitution reactions [12] [13] [14].
The transition state calculations reveal significant differences in activation energies between competing pathways, with the preferred stereochemical outcome corresponding to the lower-energy transition state [12] [13] [14]. For chair-equatorial approach, the activation energy is calculated to be 45.2 kJ/mol, while the chair-axial approach requires 52.7 kJ/mol, providing a clear energetic preference for the equatorial pathway [12] [13] [14]. The transition states are characterized by imaginary frequencies corresponding to the reaction coordinate, with values ranging from -456.8 to -387.5 cm⁻¹, confirming the nature of the stationary points as first-order saddle points [12] [13] [14].
The molecular orbital analysis of the transition states reveals the electronic factors that contribute to the stereoselectivity [12] [13] [14]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interactions show preferential overlap in the transition state leading to the observed stereochemical outcome. The electronic structure calculations indicate that the phenyl groups not only provide steric control but also participate in electronic stabilization through π-π interactions and CH-π contacts [12] [13] [14].
Intrinsic reaction coordinate (IRC) calculations have been performed to confirm the connectivity between reactants, transition states, and products [12] [13] [14]. These calculations validate the proposed reaction mechanisms and provide detailed insights into the bond-making and bond-breaking processes that occur during the transformations. The IRC profiles show smooth energy surfaces connecting the reactants to products through the characterized transition states, confirming the reliability of the computational models [12] [13] [14].
The molecular modeling of stereoinduction in (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate employs sophisticated computational approaches to understand the three-dimensional aspects of stereochemical control [5] [6] [14]. The modeling studies utilize both quantum mechanical and molecular mechanical methods to provide a comprehensive description of the stereoinduction mechanism at the molecular level [5] [6] [14].
Detailed geometric analysis of the (2S,3R)- and (2R,3S)-isomers reveals subtle but significant differences in bond lengths, bond angles, and dihedral angles [5] [6] [14]. The C2-C3 bond lengths differ by 0.002 Å between the two isomers, while the C5-C6 bond lengths show similar variations. The most pronounced difference is observed in the dihedral angle C2-C3-C5-C6, which differs by 116.4° between the two stereoisomers, reflecting the opposite spatial arrangements of the phenyl groups [5] [6] [14].
The electrostatic potential surface calculations provide insights into the electronic distribution and the regions of high and low electron density around the molecule [5] [6] [14]. These calculations reveal that the phenyl groups create asymmetric electronic environments that influence the approach of reagents to the reactive sites. The dipole moment calculations show small but measurable differences between the stereoisomers, with values of 2.45 and 2.41 Debye for the (2S,3R)- and (2R,3S)-isomers, respectively [5] [6] [14].
The molecular modeling studies also examine the solvation effects and the influence of different solvents on the stereoinduction mechanism [5] [6] [14]. Continuum solvation models demonstrate that polar solvents can affect the relative energies of competing transition states, potentially influencing the stereochemical outcome. The calculations show that the stereoselectivity is generally maintained across different solvent environments, although the magnitude of the selectivity can vary depending on the specific solvent properties [5] [6] [14].
Irritant